(+/-)-beta-Elemene

説明

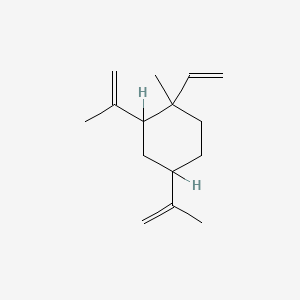

Structure

3D Structure

特性

CAS番号 |

33880-83-0 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13?,14?,15-/m1/s1 |

InChIキー |

OPFTUNCRGUEPRZ-YMAMQOFZSA-N |

SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |

異性体SMILES |

CC(=C)C1CC[C@@](C(C1)C(=C)C)(C)C=C |

正規SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |

外観 |

Solid powder |

他のCAS番号 |

33880-83-0 515-13-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ß-Elemene; ß Elemene; beta Elemene; beta-Elemene; |

製品の起源 |

United States |

Foundational & Exploratory

(+/-)-beta-Elemene: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Methodologies of a Promising Anticancer Agent.

Introduction

(+/-)-beta-Elemene, a sesquiterpenoid compound originally extracted from the traditional Chinese medicinal herb Curcuma wenyujin (Rhizoma Zedoariae), has garnered significant attention in the scientific community for its broad-spectrum antitumor activities.[1][2][3] Unlike many cytotoxic chemotherapeutic agents, beta-elemene exhibits a favorable safety profile with minimal side effects, making it a compelling candidate for further investigation and drug development.[4][5] Elemene injections and oral emulsions have been approved and used in China for the treatment of various cancers.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound, with a focus on its mechanisms of action in cancer therapy. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.

Chemical Structure and Identification

Beta-elemene is a sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol .[6][7] The chemical structure features a cyclohexane ring with three unsaturated double bonds.[6]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | [5] |

| Molecular Formula | C15H24 | [6] |

| Molecular Weight | 204.35 g/mol | [6][7] |

| CAS Number | 515-13-9 | [8] |

| Synonyms | (-)-β-Elemene, Levo-β-elemene | [8] |

Physicochemical Properties

Beta-elemene is a colorless to light yellow oily liquid at room temperature.[9][10] It is a lipophilic compound with poor water solubility, which has prompted the development of various drug delivery systems, such as emulsions and liposomes, to improve its bioavailability.[6][11]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [9][10][12] |

| Boiling Point | 251.00 to 253.00 °C @ 760.00 mm Hg (est) | [12] |

| Flash Point | 98.30 °C (est) | [9][12] |

| Solubility | Water: 0.01172 mg/L @ 25 °C (est)Ethanol: 30 mg/mLDMSO: 30 mg/mLDMF: 30 mg/mL | [8][12][13] |

| logP (o/w) | 5.772 (est) | [12] |

| Vapor Pressure | 0.027600 mmHg @ 25.00 °C (est) | [12] |

Biological Activities and Mechanisms of Action

Beta-elemene exerts its antitumor effects through a variety of mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][6][[“]] It has also been shown to inhibit tumor cell invasion and metastasis, enhance the efficacy of chemoradiotherapy, and modulate the immune system.[1][4]

Key Signaling Pathways Modulated by beta-Elemene

Beta-elemene's anticancer activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Beta-elemene has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, leading to decreased cancer cell proliferation and survival.[5][6][15]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is involved in cell fate determination, proliferation, and migration. Beta-elemene can inhibit this pathway, thereby suppressing cancer cell proliferation and invasion.[1][16]

-

MAPK/ERK Pathway: The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival. Beta-elemene has been reported to modulate this pathway, contributing to its anticancer effects.[1][5][17]

-

JAK2/STAT3 Pathway: This pathway is involved in cell growth, differentiation, and apoptosis. Beta-elemene can inhibit the JAK2/STAT3 signaling pathway, leading to the suppression of tumor growth.[1]

Caption: Major signaling pathways modulated by beta-Elemene in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological effects of beta-elemene.

Extraction and Purification of beta-Elemene

Beta-elemene is typically isolated from the essential oil of Curcuma wenyujin.

Caption: General workflow for the extraction and purification of beta-Elemene.

Protocol:

-

Steam Distillation: Fresh or dried rhizomes of Curcuma wenyujin are subjected to steam distillation to extract the essential oil.

-

High-Performance Centrifugal Partition Chromatography (HPCPC): The crude essential oil is then purified using HPCPC with a suitable non-aqueous two-phase solvent system (e.g., petroleum ether-acetonitrile-acetone) to isolate beta-elemene.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a sensitive method for the quantification of beta-elemene in various matrices, including plasma.[15][18]

Protocol:

-

Sample Preparation: Plasma samples are pretreated by protein precipitation followed by liquid-liquid extraction.

-

GC-MS Conditions:

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: A suitable temperature gradient is used to separate the components.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV with a mass spectral scanning range of 50–600 m/z.[18]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of beta-elemene for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[19]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cells with beta-elemene for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][20]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with beta-elemene, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[16]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark.[16]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Caption: Standard workflow for Western blot analysis.

Protocol:

-

Protein Extraction: Lyse beta-elemene-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][21]

Cell Migration and Invasion Assays

Wound Healing (Scratch) Assay:

-

Create a Monolayer: Grow cells to confluence in a culture plate.

-

Create a "Wound": Make a scratch through the cell monolayer with a sterile pipette tip.

-

Treatment and Imaging: Wash with PBS to remove debris, add fresh media with or without beta-elemene, and capture images of the scratch at 0 hours and subsequent time points.

-

Analysis: Measure the closure of the wound over time to assess cell migration.[22]

Transwell Invasion Assay:

-

Prepare Inserts: Coat the upper surface of Transwell inserts with Matrigel.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber.

-

Add Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Beta-elemene can be added to the upper or lower chamber depending on the experimental design.

-

Incubation: Incubate for 24-48 hours.

-

Staining and Quantification: Remove non-invading cells from the top of the insert, and fix and stain the invading cells on the bottom surface. Count the number of invaded cells.[13][23]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of beta-elemene in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549 non-small cell lung cancer cells) into the flank of immunodeficient mice.[11]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer beta-elemene (and/or other therapeutic agents) to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors for weight measurement, histopathological analysis, and molecular studies.[11]

Conclusion

This compound is a promising natural product with well-documented anticancer properties. Its ability to modulate multiple key signaling pathways, coupled with a favorable safety profile, makes it an attractive candidate for further development as a standalone or adjuvant cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of action and therapeutic potential of this valuable compound. Future research should focus on optimizing drug delivery systems to enhance bioavailability and conducting well-designed clinical trials to validate its efficacy in a broader range of human cancers.

References

- 1. Preparative isolation and purification of six volatile compounds from essential oil of Curcuma wenyujin using high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Investigation of the JAZ Family and the CwMYC2-like Protein to Reveal Their Regulation Roles in the MeJA-Induced Biosynthesis of β-Elemene in Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. broadpharm.com [broadpharm.com]

- 7. In vitro combination characterization of the new anticancer plant drug beta-elemene with taxanes against human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. snapcyte.com [snapcyte.com]

- 14. consensus.app [consensus.app]

- 15. Validation of a sensitive gas chromatographic-mass spectrometric method for the simultaneous determination of beta-elemene and beta-elemenal in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-Elemene Inhibits Cell Proliferation by Regulating the Expression and Activity of Topoisomerases I and IIα in Human Hepatocarcinoma HepG-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 18. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. clyte.tech [clyte.tech]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of β-Elemene from Curcuma wenyujin

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-elemene, a bicyclic sesquiterpene, has garnered significant attention in the scientific community for its broad-spectrum anti-tumor activities. Extracted primarily from the rhizome of the traditional Chinese medicinal plant Curcuma wenyujin, β-elemene has been approved and used in clinical practice in China for the treatment of various cancers. Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of multiple signaling pathways. However, the low natural abundance of β-elemene in Curcuma wenyujin presents a significant challenge for its large-scale production. This technical guide provides an in-depth overview of the natural sources of β-elemene, focusing on Curcuma wenyujin, and details various extraction methodologies. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on extraction efficiency, and a review of the key signaling pathways involved in its anti-cancer mechanism.

Natural Sources of β-Elemene: A Focus on Curcuma wenyujin

β-elemene is a naturally occurring compound found in a variety of plant species. However, the most commercially significant and widely studied source is the rhizome of Curcuma wenyujin Y.H. Chen & C. Ling, a member of the Zingiberaceae family.[1] This plant is primarily cultivated in the provinces of Zhejiang, Guangdong, Guangxi, Jiangxi, Fujian, and Hainan in China.[2]

The content of β-elemene in the rhizomes of Curcuma wenyujin is known to be relatively low, which poses a challenge for meeting market demands.[3][4] The concentration of β-elemene and other bioactive compounds in the plant can be influenced by factors such as the geographical origin, harvest time, and post-harvest processing methods. Research has indicated that the optimal harvest time for maximizing the volatile oil content in the rhizome is in mid-December.[5][6]

While Curcuma wenyujin is the primary source, other plants have also been reported to contain β-elemene, though typically in lower concentrations. These include other Curcuma species and various other medicinal herbs.

Extraction Methodologies for β-Elemene from Curcuma wenyujin

The extraction of β-elemene from the rhizomes of Curcuma wenyujin is a critical step in its production for therapeutic use. Several methods have been developed and optimized to maximize the yield and purity of the final product. The choice of extraction method depends on various factors, including efficiency, cost, environmental impact, and the desired purity of the β-elemene. The primary extraction techniques are detailed below.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is crucial for the efficient isolation of β-elemene. The following table summarizes the key parameters and performance metrics of the most common extraction techniques based on available literature. It is important to note that a direct, comprehensive comparative study with standardized reporting of yield and purity across all methods is limited. The data presented is a synthesis of findings from various studies.

| Extraction Method | Key Parameters | Reported Yield of Essential Oil/β-Elemene | Purity of β-Elemene in Essential Oil | Advantages | Disadvantages |

| Supercritical Fluid Extraction (SFE) | Pressure: 12.0 - 25 MPaTemperature: 35 - 50°CCo-solvent: Ethanol | Essential oil yield can be significant. β-elemene can be almost completely extracted at lower pressures. | Relative amount of β-elemene can be increased from ~4.8% to 8.0% by optimizing pressure. | High selectivity, low environmental impact (uses CO2), avoids thermal degradation of compounds. | High initial equipment cost, requires technical expertise. |

| Ultrasound-Assisted Extraction (UAE) | Solvent: 70-82% EthanolLiquid-to-Solid Ratio: 8:1 - 25:1 (g/mL)Time: 20 - 60 minTemperature: Ambient to 35°CPower: 25 - 250 W | Can significantly increase extraction yield compared to conventional methods. | Data on specific β-elemene purity is limited, but the method is effective for extracting sesquiterpenes. | Reduced extraction time and solvent consumption, increased efficiency, lower operating temperatures. | Potential for degradation of some compounds due to cavitation, scalability can be a challenge. |

| Steam Distillation (SD) | Temperature: ~100°CTime: 2 - 4 hours | Yield of essential oil is generally lower compared to other methods (e.g., ~0.46 wt% for C. longa). | The composition of the essential oil can be altered by the high temperatures. | Relatively simple and inexpensive equipment, widely used for essential oil extraction. | High temperatures can lead to degradation of thermolabile compounds, lower extraction efficiency. |

| Solvent Extraction | Solvent: Ethanol, Methanol, Petroleum EtherTime: Several hours to days (maceration) | Yield can be high depending on the solvent and duration. | Purity varies depending on the selectivity of the solvent. | Simple methodology, low equipment cost. | Use of large volumes of organic solvents, potential for solvent residue in the final product, can be time-consuming. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Fiber Type: PDMS/DVB/CarboxenExtraction Temperature: 80°CExtraction Time: 60 min | Primarily an analytical technique for qualitative and semi-quantitative analysis of volatile compounds. | Provides a profile of volatile components, including β-elemene. | Fast, simple, solvent-free, requires small sample amounts. | Not suitable for large-scale preparative extraction. |

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the key extraction methods based on published literature. Researchers should optimize these parameters for their specific equipment and raw material.

Supercritical Fluid Extraction (SFE) Protocol

Objective: To extract β-elemene from dried Curcuma wenyujin rhizomes using supercritical CO₂.

Materials and Equipment:

-

Dried and powdered Curcuma wenyujin rhizomes

-

Supercritical fluid extractor system

-

High-purity CO₂

-

Ethanol (as co-solvent)

-

Collection vials

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Methodology:

-

Sample Preparation: Grind the dried rhizomes of Curcuma wenyujin to a fine powder (e.g., 40-60 mesh).

-

Extractor Loading: Load a known quantity of the powdered rhizome into the extraction vessel.

-

Parameter Setting:

-

Set the extraction pressure to 12.0 MPa.

-

Set the extraction temperature to 40°C.

-

Set the CO₂ flow rate (e.g., 2-4 L/min).

-

If using a co-solvent, set the ethanol flow rate (e.g., 2-5% of CO₂ flow).

-

-

Extraction: Pressurize the system with CO₂ to the desired pressure. Initiate the flow of CO₂ (and co-solvent, if applicable) through the extraction vessel.

-

Separation and Collection: The supercritical fluid containing the extracted compounds is passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate. Collect the extract in a vial.

-

Analysis: Analyze the collected extract using GC-MS to determine the yield and purity of β-elemene.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To extract β-elemene from dried Curcuma wenyujin rhizomes using ultrasound.

Materials and Equipment:

-

Dried and powdered Curcuma wenyujin rhizomes

-

Ultrasonic bath or probe sonicator

-

Extraction solvent (70% ethanol)

-

Flasks or beakers

-

Filtration system (e.g., filter paper or vacuum filtration)

-

Rotary evaporator

-

GC-MS for analysis

Methodology:

-

Sample Preparation: Grind the dried rhizomes of Curcuma wenyujin to a fine powder.

-

Extraction:

-

Place a known amount of the powdered rhizome in a flask.

-

Add the 70% ethanol solvent at a liquid-to-solid ratio of 8:1 (mL/g).

-

Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Sonicate for 20-30 minutes at a controlled temperature (e.g., 25-30°C).

-

-

Separation: After sonication, separate the extract from the solid residue by filtration.

-

Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Analysis: Analyze the crude extract using GC-MS to quantify the β-elemene content.

Signaling Pathways Modulated by β-Elemene

The anti-tumor effects of β-elemene are mediated through its interaction with various cellular signaling pathways, leading to the inhibition of cancer cell growth, proliferation, and metastasis, as well as the induction of apoptosis. Understanding these pathways is crucial for the development of β-elemene-based therapeutics.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by β-elemene.

Caption: Modulation of the MAPK/ERK signaling pathway by β-elemene.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by β-elemene.

Experimental Workflow Overview

The overall process from raw plant material to purified β-elemene involves several key stages, as depicted in the workflow diagram below.

Caption: General experimental workflow for the extraction and purification of β-elemene.

Conclusion

β-elemene, primarily sourced from Curcuma wenyujin, remains a compound of significant interest for cancer therapy. While its low natural abundance presents a hurdle, advancements in extraction technologies, particularly SFE and UAE, offer promising avenues for improving yield and purity. This guide has provided a comprehensive overview of the natural sources and various extraction methodologies for β-elemene, complete with comparative data and detailed experimental protocols. Furthermore, the elucidation of the signaling pathways modulated by β-elemene provides a deeper understanding of its anti-tumor mechanisms, which is vital for ongoing and future drug development efforts. Continued research into optimizing extraction processes and further exploring its pharmacological activities will be crucial for fully realizing the therapeutic potential of this valuable natural product.

References

- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. supercriticalfluids.com [supercriticalfluids.com]

- 3. An Investigation of the JAZ Family and the CwMYC2-like Protein to Reveal Their Regulation Roles in the MeJA-Induced Biosynthesis of β-Elemene in Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Study on growth characteristics of Curcuma wenyujin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Sesquiterpenes: The Case of β-Elemene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenes, a diverse class of C15 isoprenoids, are of significant interest in pharmacology due to their wide range of biological activities. Among them, β-elemene, a compound isolated from the traditional medicinal herb Curcuma wenyujin, has garnered attention for its broad-spectrum anti-tumor properties.[1][2] Its use in clinical settings, particularly as a non-cytotoxic anti-tumor drug, necessitates a thorough understanding of its production, from foundational biosynthetic pathways to advanced metabolic engineering strategies.[1] This technical guide provides a detailed exploration of the biosynthesis of sesquiterpenes, with a specific focus on the pathway leading to β-elemene. It covers the precursor synthesis via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, the role of key enzymes such as germacrene A synthase, and the final non-enzymatic rearrangement. Furthermore, this document summarizes quantitative data from production studies, details relevant experimental protocols for analysis, and presents visual diagrams of the core biochemical and experimental processes.

Foundational Isoprenoid Precursor Biosynthesis

All terpenes, including sesquiterpenes, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3][4] In plants and most other organisms, two distinct and spatially separated pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[4][5][6]

-

The Mevalonate (MVA) Pathway: Typically occurring in the cytosol of eukaryotes, this pathway begins with the condensation of three acetyl-CoA molecules.[4][7] It is generally responsible for the production of precursors for sesquiterpenes (C15) and triterpenes (C30).[4][8]

-

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids of plants and used by most prokaryotes, the MEP pathway starts from pyruvate and glyceraldehyde-3-phosphate.[3][5] It primarily supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).[4]

While this compartmentalization is a general rule, cross-talk between the pathways, involving the transport of isoprenoid intermediates from the plastids to the cytosol, has been observed, indicating that the MEP pathway can also contribute to sesquiterpene formation in some cases.[5][8][9]

These two pathways converge to produce IPP and DMAPP, which are then condensed in a head-to-tail fashion to create larger isoprenoid precursors. For sesquiterpenes, this crucial precursor is the C15 molecule, farnesyl pyrophosphate (FPP).[10][11] The formation of FPP from IPP and DMAPP is catalyzed by farnesyl pyrophosphate synthase (FPPS).[10][12]

The Specific Biosynthetic Route to β-Elemene

The biosynthesis of the vast array of sesquiterpene carbon skeletons originates from the cyclization of the linear FPP precursor, a reaction catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs).[10]

From FPP to Germacrene A

The direct precursor to β-elemene is germacrene A.[1][13] The formation of germacrene A from FPP is a critical, enzyme-catalyzed cyclization step. This reaction is mediated by germacrene A synthase (GAS) , a class I terpene synthase.[14][15] The enzyme facilitates the removal of the diphosphate group from FPP, creating a carbocation that undergoes a 1,10-cyclization to form the 10-membered ring characteristic of germacrene A.[10] Different GAS enzymes have been identified and characterized from various plant species, including chicory (Cichorium intybus) and lettuce (Lactuca sativa).[1][16]

From Germacrene A to β-Elemene

Unlike the preceding steps, the conversion of germacrene A to β-elemene is a non-enzymatic process.[13] Germacrene A is thermally unstable and undergoes a[17][17]-sigmatropic rearrangement known as the Cope rearrangement .[13][18] This reaction is typically induced by heat. In industrial production settings, such as microbial fermentation systems, germacrene A is first produced and then converted to β-elemene with high yield by heating it to temperatures around 250°C.[2][19] This unique final step simplifies the biological part of the production process, as it does not require the engineering or discovery of a specific "β-elemene synthase."

Quantitative Production Data

The limitations of extracting β-elemene from plant sources have driven research into microbial biosynthesis.[2][13] Metabolic engineering of microorganisms like Yarrowia lipolytica has yielded promising results for the production of germacrene A, the direct precursor to β-elemene. The table below summarizes key production titers achieved through various engineering strategies.

| Host Organism | Key Engineering Strategies | Product | Titer (g/L) | Yield (mg/g glucose) | Reference |

| Yarrowia lipolytica | MVA pathway enhancement, GAS copy number amplification, β-oxidation reinforcement, Isopentenyl Utilization Pathway (IUP) introduction. | β-elemene (from Germacrene A) | 3.08 ± 0.05 | 51.27 ± 0.75 | [13] |

| Yarrowia lipolytica | Optimization of endogenous MVA pathway, inhibition of competing squalene pathway, multi-copy expression of GAS. | β-elemene (from Germacrene A) | 5.08 | Not Reported | [19] |

Experimental Protocols

Protocol: Analysis of Sesquiterpenes by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like sesquiterpenes.[20][21]

1. Sample Preparation (Solvent Extraction):

- Weigh approximately 0.1 g of homogenized biological material (e.g., plant tissue, microbial cell pellet).

- Add 2 mL of a suitable solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., n-tridecane at 100 µg/mL).[22]

- Vortex vigorously for 1 minute, followed by sonication for 15 minutes in a water bath.

- Centrifuge at 4,000 rpm for 10 minutes to pellet debris.

- Carefully transfer the supernatant to a new vial. For microbial cultures, an organic overlay (e.g., dodecane) can be used during fermentation to capture secreted terpenes, and this overlay can be directly analyzed.

- Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

- Injector: Splitless mode, 250°C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

- Oven Temperature Program:

- Initial temperature of 60°C, hold for 2 minutes.

- Ramp to 150°C at a rate of 10°C/min.

- Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-500.

- Source Temperature: 230°C.

3. Data Analysis:

- Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated retention indices (using an n-alkane standard series) with published values.[21]

- Quantification: A calibration curve is generated using certified standards of β-elemene. The concentration in the sample is determined by relating the peak area of the analyte to that of the internal standard.[22]

Start [label="Sample Collection\n(e.g., Microbial Culture)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Extraction [label="Solvent Extraction\nwith Internal Standard"];

Centrifuge [label="Centrifugation &\nFiltration"];

Injection [label="GC-MS Injection", shape=parallelogram, fillcolor="#FBBC05"];

Separation [label="Chromatographic Separation\n(GC Column)"];

Ionization [label="Ionization (EI) &\nMass Analysis (MS)"];

Detection [label="Data Acquisition\n(Mass Spectra & Chromatogram)", shape=parallelogram, fillcolor="#FBBC05"];

Analysis [label="Data Analysis:\n- Spectral Library Matching\n- Retention Index Comparison\n- Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Identified & Quantified\nSesquiterpenes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Extraction -> Centrifuge -> Injection -> Separation -> Ionization -> Detection -> Analysis -> End;

}

Protocol: In Vitro Germacrene A Synthase (GAS) Assay

This protocol outlines the functional characterization of a candidate GAS enzyme heterologously expressed in E. coli.

1. Enzyme Preparation:

- Clone the candidate GAS gene into a suitable E. coli expression vector (e.g., pET-28a).

- Transform the plasmid into an expression host strain like E. coli BL21(DE3).

- Grow the culture at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.

- Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

- Clarify the lysate by centrifugation and purify the enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged).

- Verify protein purity and concentration (e.g., via SDS-PAGE and Bradford assay).

2. Enzymatic Reaction:

- Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

- In a 2 mL GC vial, combine 500 µL of assay buffer, 1-5 µg of purified GAS enzyme, and the substrate, FPP (final concentration 20-50 µM).

- Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane or dodecane) to trap the volatile sesquiterpene product.

- Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

3. Product Extraction and Analysis:

- Stop the reaction by vortexing vigorously for 30 seconds to extract the product into the organic layer.

- Centrifuge briefly to separate the phases.

- Transfer the organic layer to a new GC vial.

- Analyze the product by GC-MS as described in Protocol 4.1. The identity of germacrene A can be confirmed by its characteristic mass spectrum and retention index. Note that germacrene A may partially convert to β-elemene in the hot GC injector, so both peaks should be considered.[18]

Signaling Pathways Modulated by β-Elemene

For drug development professionals, understanding the mechanism of action is as crucial as understanding the synthesis. β-Elemene exerts its anti-tumor effects by modulating a variety of intracellular signaling pathways.[23][24] One novel mechanism involves the epigenetic regulation of gene expression. Studies in non-small cell lung cancer (NSCLC) cells have shown that β-elemene can inhibit the expression of DNA methyltransferase 1 (DNMT1).[25] This effect is mediated through the activation of the ERK1/2 and AMPKα signaling pathways, which in turn inhibit the transcription factor Sp1, a known regulator of the DNMT1 gene.[25]

Conclusion

The biosynthesis of β-elemene is a fascinating process that combines canonical isoprenoid metabolism with a unique, non-enzymatic thermal rearrangement. The pathway begins with the universal precursors IPP and DMAPP, proceeds through the formation of the central sesquiterpene intermediate FPP, and is defined by the enzymatic conversion to germacrene A, which finally yields β-elemene. Advances in metabolic engineering have established microbial platforms as viable and sustainable alternatives to plant extraction for producing this valuable anti-tumor compound. A comprehensive understanding of this pathway, coupled with robust analytical methods and knowledge of its downstream molecular targets, is essential for the continued development and optimization of β-elemene as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pnas.org [pnas.org]

- 6. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Engineering Yarrowia lipolytica for high-level β-elemene production via combinatorial metabolic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. scispace.com [scispace.com]

- 19. Combination of microbial and chemical synthesis for the sustainable production of β-elemene, a promising plant-extracted anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ホップおよび大麻中のテルペン類のHS-SPME-GC/MS分析 [sigmaaldrich.com]

- 22. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Elemene? [synapse.patsnap.com]

- 25. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of β-Elemene in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-elemene, a broad-spectrum anticancer compound extracted from Curcuma wenyujin, has been approved for clinical use in various cancers. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate. Understanding the absorption, distribution, metabolism, and excretion (ADME) of β-elemene in preclinical models is critical for optimizing drug delivery, enhancing therapeutic efficacy, and guiding clinical trial design. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of β-elemene, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Pharmacokinetics of β-Elemene

β-elemene is characterized by rapid elimination and extensive metabolism following systemic administration. Its lipophilic nature results in a large volume of distribution but also contributes to low oral bioavailability, necessitating the development of advanced drug delivery systems.

Absorption

Due to its high lipophilicity and poor water solubility, the oral bioavailability of standard β-elemene formulations is limited.[1] To overcome this, various formulations like oil-in-water (o/w) microemulsions have been developed. In a study with rats, an elemene o/w microemulsion demonstrated a relative bioavailability of 163.1% compared to a commercial elemene emulsion, indicating significantly enhanced oral absorption.[2]

Distribution

Following intravenous administration, β-elemene distributes widely throughout the body.

-

Plasma Protein Binding: β-elemene is extensively bound to plasma proteins in rats, with binding values reported to be between 96.5% and 97.7%.[3] This high degree of binding can influence its distribution and availability to target tissues.

-

Tissue Distribution: Studies in rats have shown that after IV injection, β-elemene distributes to the heart, liver, spleen, lung, kidney, brain, fat, and muscle, with maximum concentrations observed at 15 minutes.[3] The highest concentration was found in the heart, while the lowest levels were in plasma and testes.[3] In mice, long-circulating liposomal formulations of β-elemene were found to distribute mainly in the liver, spleen, and lungs, with reduced accumulation in the heart, potentially lowering cardiotoxicity.[4] The ability of β-elemene to cross the blood-brain barrier is a key characteristic for its application in treating brain tumors.[5]

Metabolism

The primary route of elimination for β-elemene is extensive biotransformation.[5] While specific metabolic pathways in preclinical models are not fully elucidated, the low recovery of the unchanged drug in excreta points towards significant metabolic clearance.[5] One metabolite, identified as M1, has been structurally characterized in rat bile.[5] The metabolism is thought to involve cytochrome P450 (CYP450) enzymes, a common pathway for lipophilic compounds.

Excretion

Excretion of unchanged β-elemene is minimal. A study in rats following a single intravenous dose of 75 mg/kg found that only 0.61%, 0.06%, and 0.003% of the dose was recovered unchanged in feces, bile, and urine, respectively, over 32 hours.[5] This confirms that metabolism, rather than direct excretion, is the main pathway for the drug's elimination.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of β-elemene derived from studies in preclinical models.

Table 1: Pharmacokinetic Parameters of β-Elemene in Sprague-Dawley Rats (Intravenous Administration)

| Dose (mg/kg) | Half-Life (t½) (min) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/min/kg) | AUC (µ g/min/mL ) |

|---|---|---|---|---|

| 50 | 58.6 ± 8.3 | 1.90 ± 0.19 | 0.058 ± 0.005 | 861.1 ± 64.6 |

| 75 | 58.4 ± 17.9 | 2.58 ± 0.52 | 0.056 ± 0.004 | 1355.2 ± 103.4 |

| 100 | 65.1 ± 5.9 | 2.24 ± 0.22 | 0.046 ± 0.004 | 2200.6 ± 186.2 |

Data sourced from Wang et al., 2005, as cited in[6]. AUC: Area Under the Curve.

Table 2: Pharmacokinetic Comparison of β-Elemene Formulations in Rats (40 mg/kg IV)

| Formulation | Half-Life (t½) | Clearance (CL) | AUC (0-1.5h) |

|---|---|---|---|

| Elemene Injection | Base Value | Base Value | Base Value |

| PEGylated Liposome (PEG-Lipo-β-E) | 1.62-fold increase | 1.75-fold decrease | 1.76-fold increase |

Data shows relative changes. Sourced from[7][8]. This demonstrates that advanced formulations can significantly improve drug exposure.

Key Signaling Pathways Modulated by β-Elemene

β-elemene exerts its antitumor effects by modulating multiple intracellular signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism. By inhibiting this pathway, β-elemene can suppress tumor growth and enhance the efficacy of other chemotherapeutic agents.[1][9]

Caption: β-Elemene inhibits the PI3K/Akt/mTOR signaling pathway.

Another critical mechanism of β-elemene is its ability to reverse multidrug resistance (MDR). It achieves this by inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. latamjpharm.org [latamjpharm.org]

- 5. The pharmacokinetics of a novel anti‐tumor agent, β‐elemene, in Sprague‐Dawley rats | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. cancerbiomed.org [cancerbiomed.org]

- 8. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Antitumor Potential of β-Elemene and Its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-elemene, a sesquiterpene isolated from the traditional medicinal herb Curcuma wenyujin, has emerged as a promising natural compound with broad-spectrum antitumor activities.[1][2] Extensively studied for its efficacy against a variety of cancers, β-elemene and its derivatives have demonstrated the ability to inhibit tumor growth and proliferation, induce programmed cell death (apoptosis), and suppress metastasis.[2][3] This technical guide provides an in-depth overview of the antitumor activity of β-elemene and its derivatives, focusing on the underlying molecular mechanisms, key signaling pathways, and experimental methodologies. Quantitative data from numerous studies are summarized for comparative analysis, and detailed protocols for key experimental assays are provided. Furthermore, this guide includes visualizations of the primary signaling pathways modulated by β-elemene to facilitate a deeper understanding of its mode of action.

Introduction

β-elemene is the most active constituent of elemene, a mixture of natural terpenes.[1] It has been approved for clinical use in China for the treatment of various cancers, often in combination with chemotherapy and radiotherapy, where it has been shown to enhance therapeutic efficacy and reduce side effects.[1][4] The multifaceted antitumor effects of β-elemene stem from its ability to modulate a complex network of cellular processes and signaling pathways.[3] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on the anticancer properties of β-elemene and its structurally modified derivatives.

Mechanisms of Antitumor Activity

The antitumor activity of β-elemene is attributed to several key mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Induction of Apoptosis

A primary mechanism by which β-elemene exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] β-elemene has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[1][6][7]

Cell Cycle Arrest

β-elemene can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G0/G1 phases.[1][2] This is accomplished by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.[2] For instance, β-elemene has been reported to downregulate the expression of cyclin B1 and CDC2, leading to G2/M phase arrest in non-small-cell lung cancer cells.[2]

Inhibition of Angiogenesis and Metastasis

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. β-elemene has been found to inhibit angiogenesis by suppressing the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[2][8] By inhibiting VEGF-mediated signaling, β-elemene can effectively suppress tumor growth and metastasis.[8] Furthermore, β-elemene can inhibit the invasion and metastasis of tumor cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[2]

Key Signaling Pathways

β-elemene's diverse antitumor activities are orchestrated through its modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9][10] β-elemene has been shown to effectively inhibit this pathway by downregulating the phosphorylation of key components such as PI3K, Akt, and mTOR.[3][11] This inhibition leads to a reduction in protein synthesis and cell proliferation, and the induction of apoptosis.[3]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK signaling cascade, plays a crucial role in transmitting extracellular signals to the cell nucleus to regulate gene expression and cell proliferation.[6][12] β-elemene has been demonstrated to modulate the MAPK pathway, often by inhibiting the phosphorylation of ERK1/2, which contributes to its anti-proliferative effects.[3]

NF-κB Signaling Pathway

The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival, and its dysregulation is linked to cancer development and progression. β-elemene has been shown to inhibit the NF-κB pathway, thereby suppressing the expression of downstream target genes involved in inflammation and cell proliferation.[11]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of β-elemene and its derivatives against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic activities.

Table 1: IC50 Values of β-Elemene in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation(s) |

| A549 | Non-Small Cell Lung Cancer | >57.57 | [13] |

| H460 | Non-Small Cell Lung Cancer | 70.6 | [2] |

| A172 | Malignant Brain Tumor | 80.8 ± 11.9 | [14] |

| U-87MG | Malignant Brain Tumor | 88.6 ± 0.89 | [14] |

| K562 | Leukemia | 18.66 ± 1.03 | [14] |

| K562/DNR (drug-resistant) | Leukemia | 16.31 ± 0.67 | [14] |

| SGC7901 | Gastric Adenocarcinoma | 35.05 ± 1.99 | [14] |

| SGC7901/ADR (drug-resistant) | Gastric Adenocarcinoma | 34.42 ± 2.91 | [14] |

| A2780 | Ovarian Cancer | 65 | [15] |

| A2780/CP (cisplatin-resistant) | Ovarian Cancer | 75 | [15] |

| ES-2 | Ovarian Cancer | 54 | [15] |

| OVCAR-3 | Ovarian Cancer | 57 | [15] |

| SKOV-3 | Ovarian Cancer | 67 | [15] |

| MCAS | Ovarian Cancer | 78 | [15] |

| T24 | Bladder Cancer | 47.4 | [16] |

| 5637 | Bladder Cancer | 61.5 | [16] |

| HepG2 | Liver Cancer | 40.90 ± 2.23 | [13] |

Table 2: IC50 Values of Selected β-Elemene Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Oxidation Derivative 28 | A549 | Non-Small Cell Lung Cancer | 9.34 | [5] |

| U-87 | Malignant Glioma | 2.83 | [5] | |

| Aminated Derivative 38b | HeLa | Cervical Cancer | 0.04 | [5] |

| Aminated Derivative 38c | HeLa | Cervical Cancer | 3.39 | [5] |

| Aminated Derivative 38f | HeLa | Cervical Cancer | 0.52 | [5] |

| Piperazine Derivative 39a-e | Various | Leukemia | <15 | [5][17] |

| Amino Acid Derivative 49h | SGC-7901 | Gastric Cancer | 27.5 | [5] |

| HeLa | Cervical Cancer | 14.6 | [5] | |

| HL-60 | Leukemia | 25.4 | [5] | |

| 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene (IIi) | K562 | Leukemia | 2.2 ± 0.5 | [18] |

| K562/A02 (drug-resistant) | Leukemia | 3.1 ± 0.4 | [18] | |

| MCF-7 | Breast Cancer | 1.2 ± 0.2 | [18] | |

| MCF-7/ADR (drug-resistant) | Breast Cancer | 2.3 ± 0.3 | [18] | |

| Hydroxyl Carboximate Derivative 11i | H460 | Non-Small Cell Lung Cancer | <10 | [2] |

| NO-donating Derivative 18f | K562 | Leukemia | 0.53 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor activity of β-elemene and its derivatives.

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of β-elemene on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

β-elemene stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)[20]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]

-

Prepare serial dilutions of β-elemene in complete growth medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the β-elemene dilutions to the respective wells in triplicate. Include untreated control wells (medium only) and solvent control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[20]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins following β-elemene treatment.

Materials:

-

Cancer cells treated with β-elemene

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with β-elemene for the desired time and concentration.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effect of β-elemene on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with β-elemene

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with β-elemene for the desired time and concentration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at 37°C.[21]

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo antitumor activity of β-elemene.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

β-elemene formulation for injection

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.[22]

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]

-

Administer β-elemene (e.g., by intraperitoneal injection) to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.

-

Measure the tumor volume with calipers and the body weight of the mice 2-3 times per week.[23] Tumor volume can be calculated using the formula: (Length x Width²)/2.[22]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blotting).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by β-elemene.

Caption: β-Elemene inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: β-Elemene modulates the MAPK/ERK signaling pathway.

Caption: β-Elemene induces apoptosis via the mitochondrial pathway.

Conclusion

β-elemene and its derivatives represent a promising class of natural compounds with significant potential in cancer therapy. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, coupled with their ability to modulate key oncogenic signaling pathways, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers, summarizing the current understanding of their antitumor activities and providing standardized protocols for their evaluation. The continued exploration of β-elemene's therapeutic potential, both as a standalone agent and in combination with existing cancer treatments, is warranted.

References

- 1. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Elemene Enhances the Chemotherapeutic Effect of 5-Fluorouracil in Triple-Negative Breast Cancer via PI3K/AKT, RAF-MEK-ErK, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. In vivo antitumor activity of compound 13d in the K562 xenograft tumor mouse model (mean ± SD, n = 6). (A) Body weight; (B) Tumor volume (Day 13, 15, 17, 19, 21, 23, 27, and 29: P < 0.05; Day 25: P < 0.01, compound 13d group vs β-elemene group); (C) Tumor weight (***P < 0.001 vs model group; ###P < 0.001 vs β-elemene group); (D) Tumor growth inhibition rate (##P < 0.01 vs β-elemene group). [cjnmcpu.com]

- 14. benchchem.com [benchchem.com]

- 15. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. The synthesis and anti-proliferative effects of beta-elemene derivatives with mTOR inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchtweet.com [researchtweet.com]

- 21. assaygenie.com [assaygenie.com]

- 22. researchgate.net [researchgate.net]

- 23. cancer.wisc.edu [cancer.wisc.edu]

The Therapeutic Potential of β-Elemene in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-elemene, a sesquiterpene isolated from the traditional Chinese medicinal herb Curcuma wenyujin, has emerged as a promising natural compound with broad-spectrum anticancer activities.[1] Approved by the China Food and Drug Administration for the treatment of various cancers, it is often used as an adjuvant to chemotherapy and radiotherapy.[1][2] This technical guide provides an in-depth review of the therapeutic potential of β-elemene in oncology, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing experimental protocols for its study.

Data Presentation: In Vitro and In Vivo Efficacy

The anticancer effects of β-elemene have been quantified across a wide range of cancer cell lines and in vivo models. The following tables summarize its inhibitory concentrations, effects on cell cycle distribution, and outcomes from clinical trials and animal studies.

Table 1: In Vitro Cytotoxicity of β-Elemene (IC50 Values)

| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |

| Ovarian Cancer | A2780 (cisplatin-sensitive) | 65 | [3] |

| A2780/CP (cisplatin-resistant) | 75 | [3] | |

| ES-2 | 54 | [3] | |

| OVCAR-3 | 57 | [3] | |

| SKOV-3 | 67 | [3] | |

| MCAS | 78 | [3] | |

| Bladder Cancer | T24 | 47.4 | [1] |

| 5637 | 61.5 | [1] | |

| TCCSUP | 3.661 | [1] | |

| J82 | 68 | [1] | |

| UMUC-3 | 72.12 | [1] | |

| RT4 | 37.894 | [1] | |

| SW780 | 37.703 | [1] | |

| Glioblastoma | A172 | 80.8 | [4] |

| CCF-STTG1 | 82.8 | [4] | |

| U-87MG | 88.6 | [4] | |

| Differentiated Thyroid Carcinoma | IHH-4 (24h) | 42.2 | [5] |

| IHH-4 (48h) | 36.6 | [5] | |

| IHH-4 (72h) | 39.1 | [5] | |

| Leukemia | K562 | 18.66 | [6] |

| K562/DNR (DNR-resistant) | 16.31 | [6] | |

| Gastric Adenocarcinoma | SGC7901 | 35.05 | [6] |

| SGC7901/ADR (ADR-resistant) | 34.42 | [6] |

Table 2: Clinical Efficacy of β-Elemene in Combination with Chemotherapy (Meta-Analysis Data)[7][8]

| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value |

| Response Rate | 1.48 | 1.38 - 1.60 | < 0.00001 |

| Disease Control Rate | 1.20 | 1.15 - 1.25 | < 0.00001 |

| 1-Year Survival Rate | 1.34 | 1.15 - 1.56 | 0.0002 |

| 2-Year Survival Rate | 1.57 | 1.14 - 2.16 | 0.006 |

Table 3: In Vivo Tumor Growth Inhibition by β-Elemene

| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |

| S-180 Sarcoma (mice) | IIi (β-elemene derivative) 40 mg/kg | 50.4% | [7] |

| S-180 Sarcoma (mice) | β-elemene 50 mg/kg | 42.8% | [7] |

| H22 Liver Cancer (mice) | 59a (β-elemene derivative) 60 mg/kg | 64.8% | [8] |

| H22 Liver Cancer (mice) | β-elemene | 49.6% | [8] |

| Non-Small Cell Lung Cancer (mice) | β-elemene + Cisplatin | Significantly suppressed tumor growth | [9] |

Core Mechanisms of Action

β-elemene exerts its anticancer effects through a multi-targeted approach, influencing key cellular processes involved in cancer progression.

Induction of Apoptosis

β-elemene triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3][4]

Cell Cycle Arrest

A hallmark of β-elemene's activity is its ability to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases, thereby inhibiting cancer cell proliferation.[1][3] This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3]

Modulation of Signaling Pathways

β-elemene has been shown to regulate multiple signaling pathways that are often dysregulated in cancer.[10] These include the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[1][7] By inhibiting these pathways, β-elemene can suppress tumor growth, proliferation, and survival.

Anti-Metastatic Effects

β-elemene inhibits cancer cell invasion and metastasis by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and by modulating signaling pathways involved in cell migration.[1][11]

Reversal of Multidrug Resistance (MDR)

β-elemene can reverse MDR in cancer cells by inhibiting the function of ABC transporters like P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from the cell.[1] This sensitizes cancer cells to conventional chemotherapy.

Regulation of the Tumor Microenvironment

β-elemene influences the tumor microenvironment by regulating inflammatory mediators and macrophage polarization.[4] It can shift the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by β-elemene and a general workflow for its preclinical evaluation.

Caption: β-Elemene inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: β-Elemene induces apoptosis via the mitochondrial pathway.

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anticancer effects of β-elemene.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with various concentrations of β-elemene for 24, 48, or 72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

-

Solubilization: Remove the supernatant and add 150-200 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation and Treatment: Seed cells in 6-well plates and treat with β-elemene for the desired duration.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15]

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[15]

-

Data Acquisition and Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[15]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by β-elemene treatment.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer compounds.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of immunocompromised mice (e.g., athymic nude mice).[16]

-

Tumor Growth and Treatment: Monitor tumor growth regularly. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer β-elemene (e.g., intraperitoneally or intravenously) according to the desired dosing schedule.[9][17]

-

Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.[9][16]

-

Toxicity Assessment: Monitor the animals for any signs of toxicity, and perform histological analysis of major organs.

Conclusion

β-elemene demonstrates significant therapeutic potential in oncology through its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Its ability to overcome multidrug resistance and its favorable safety profile make it a valuable candidate for combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anticancer properties of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-elemene inhibits differentiated thyroid carcinoma metastasis by reducing cellular proliferation, metabolism and invasion ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative, shows potent antitumor activities via inhibition of mTOR in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of β-elemene on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Dawn of a Natural Anticancer Agent: An In-depth Technical Guide to the Early Discovery and Research of β-Elemene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery and foundational research of β-elemene, a sesquiterpene derived from traditional Chinese medicine that has emerged as a significant broad-spectrum anticancer agent. We delve into the initial isolation and structural elucidation of the compound, present early quantitative data on its cytotoxic effects, and provide detailed protocols for the key experiments that first characterized its biological activity. This document serves as a resource for understanding the historical context and seminal scientific work that paved the way for the clinical development of β-elemene.

Early Discovery and Isolation

The journey of β-elemene from a traditional herbal remedy to a recognized oncological treatment began in the 1980s with the systematic investigation of Chinese medicinal plants.

Botanical Origin and Initial Extraction

β-Elemene was first successfully isolated and identified from the essential oil of Curuma wenyujin (syn. Curcuma aromatica), a plant deeply rooted in traditional Chinese medicine. A pivotal publication by Chinese scientist Guo Y.T. in 1983 detailed the isolation and identification of elemene from this plant source. The initial extraction process relied on established chemical techniques:

-

Steam Distillation: The rhizomes of Curcuma wenyujin were subjected to steam distillation to extract the volatile essential oils.

-

Fractional Distillation: The resulting essential oil, a complex mixture of terpenes, was then separated into fractions based on boiling points. β-elemene was isolated from a specific fraction.

-

Chromatography: Column chromatography was employed for the final purification of β-elemene from other closely related isomers and compounds.

Structural Elucidation

The precise chemical structure of β-elemene was determined using a combination of spectroscopic methods prevalent in the early 1980s:

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

These analytical techniques established β-elemene as a sesquiterpene with the chemical formula C₁₅H₂₄.

Foundational Pharmacological Investigations